5-(2-Aminoethyl)piperidin-2-one

Medicinal Chemistry Building Block Procurement Regiochemical Integrity

5-(2-Aminoethyl)piperidin-2-one (CAS 1150618-38-4) is a heterocyclic building block belonging to the piperidin-2-one (δ-valerolactam) class, characterized by a primary aminoethyl side chain at the 5-position of the lactam ring. With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g·mol⁻¹, the compound presents as a white to off-white solid soluble in polar protic solvents.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1150618-38-4
Cat. No. B1439299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)piperidin-2-one
CAS1150618-38-4
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1CCN
InChIInChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10)
InChIKeyNMMFAIILCICRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Aminoethyl)piperidin-2-one (CAS 1150618-38-4): Core Identity and Regulatory-Starting-Material Positioning for Medicinal Chemistry Procurement


5-(2-Aminoethyl)piperidin-2-one (CAS 1150618-38-4) is a heterocyclic building block belonging to the piperidin-2-one (δ-valerolactam) class, characterized by a primary aminoethyl side chain at the 5-position of the lactam ring . With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g·mol⁻¹, the compound presents as a white to off-white solid soluble in polar protic solvents . Its bifunctional architecture—a secondary lactam NH group paired with a terminal primary amine—positions it as a regiochemically defined intermediate for amide coupling, reductive amination, and heterocycle annulation strategies . Unlike simple piperidine or piperidin-4-one scaffolds, the 5-substituted piperidin-2-one framework introduces a chiral center at C5 and a hydrogen-bonding lactam motif that can serve as both a conformational constraint and a pharmacophoric element in lead optimization programs.

Why Regioisomeric or Scaffold-Hopping Substitution of 5-(2-Aminoethyl)piperidin-2-one Introduces Uncontrolled Risk in Lead Optimization


The piperidin-2-one scaffold supports three distinct regioisomers for aminoethyl substitution (1-, 4-, and 5-positions), each conferring a unique spatial orientation of the primary amine relative to the lactam carbonyl—a parameter that directly governs hydrogen-bonding geometry, receptor complementarity, and metabolic stability [1]. The 5-substituted regioisomer positions the aminoethyl vector in a pseudo-equatorial trajectory on a ring that already bears a chiral center at C5, a topological feature absent in the 1-substituted analog and geometrically distinct from the 4-substituted variant. Published structure-activity relationship (SAR) campaigns on related aminoethyl-piperidine σ₁ receptor ligands have demonstrated that relocation of the aminoethyl side chain by a single carbon position can shift target affinity by orders of magnitude or invert functional activity from agonism to antagonism [2]. Consequently, procurement of the specific 5-(2-aminoethyl) regioisomer is not interchangeable with its 1- or 4-substituted counterparts; substitution without experimental validation introduces an unquantified variable into any SAR dataset, patent position, or scale-up campaign.

Quantitative Differentiation Evidence for 5-(2-Aminoethyl)piperidin-2-one: Comparator-Anchored Performance Dimensions


Regioisomeric Purity Defines Synthetic Utility: 5-Position vs. 4- and 1-Substituted Piperidin-2-one Analogs

The 5-(2-aminoethyl)piperidin-2-one regioisomer is the sole isomer in which the primary amine side chain is attached to the carbon atom α to the lactam carbonyl in a manner that preserves a stereogenic center at C5. This is qualitatively distinct from the 1-substituted isomer, where the aminoethyl group occupies the lactam nitrogen and eliminates the NH hydrogen-bond donor, and from the 4-substituted isomer, where the side chain resides on the carbon β to the carbonyl, altering the torsional angle between the amine and the lactam plane . In the context of piperidin-2-one-based peptidomimetics, 5-aminopiperidin-2-ones have been validated as β-turn mimetics, whereas the corresponding 4-amino isomers adopt distinct conformational ensembles that differentially modulate GPCR allosteric sites [1]. No quantitative head-to-head comparison of the free base 5-(2-aminoethyl) vs. 4-(2-aminoethyl) vs. 1-(2-aminoethyl) regioisomers in a single assay has been publicly disclosed.

Medicinal Chemistry Building Block Procurement Regiochemical Integrity

Vendor-Documented Purity Threshold: 5-(2-Aminoethyl)piperidin-2-one at 95% vs. Unspecified-Grade Alternatives

Commercially, 5-(2-aminoethyl)piperidin-2-one (free base) is supplied at a certified purity of 95% by ChemShuttle (Catalog No. 103304) with recommended storage at 2–8 °C . In contrast, the closely related 1-(2-aminoethyl)piperidin-2-one hydrobromide salt distributed by Sigma-Aldrich (AldrichCPR line) is explicitly sold without analytical data, with the vendor disclaiming responsibility for identity or purity verification [1]. This distinction is operationally significant: the 5-regioisomer free base enables direct use in amide coupling without a salt-breaking step, whereas the 1-substituted hydrobromide requires neutralization and carries batch-to-batch uncertainty.

Chemical Procurement Purity Specification Intermediate Quality

Free Base vs. Hydrochloride Salt: Formulation Flexibility for Multi-Step Synthesis of 5-(2-Aminoethyl)piperidin-2-one

5-(2-Aminoethyl)piperidin-2-one is commercially available as both the free base (CAS 1150618-38-4; MW 142.20) and the dihydrochloride salt (CAS 2241129-46-2; MW ~215.12) [1]. The free base offers direct compatibility with anhydrous coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation), while the dihydrochloride salt provides enhanced solid-state stability for long-term storage. This dual-form availability contrasts with the 1- and 4-substituted regioisomers, which are predominantly marketed as single salt forms (e.g., 1-substituted as hydrobromide), limiting the experimental flexibility of the procurement scientist.

Salt Selection Synthetic Chemistry Intermediate Handling

Scaffold Validation via σ₁ Receptor Ligand Class: Aminoethyl-Piperidine Pharmacophore Recognized in Antiproliferative SAR

Although no direct biological assay data for the free base 5-(2-aminoethyl)piperidin-2-one are publicly available, the broader aminoethyl-piperidine/piperidinone chemotype has been validated as a productive scaffold for σ₁ receptor ligand development. A 2022 ChemMedChem study by Holtschulte et al. reported that 4-(2-aminoethyl)piperidine derivatives achieved σ₁ receptor binding affinities (Kᵢ) in the low nanomolar range (representative Kᵢ values: 1.4–90 nM) and demonstrated antiproliferative activity against human cancer cell lines [1]. The piperidin-2-one oxidation state (lactam carbonyl) present in the 5-substituted target compound introduces an additional hydrogen-bond acceptor and conformational constraint not present in the saturated piperidine analogs, which may be exploited to fine-tune lipophilic ligand efficiency (LLE) in future optimization campaigns.

Sigma-1 Receptor Antiproliferative Pharmacophore Validation

Evidence-Backed Application Scenarios for 5-(2-Aminoethyl)piperidin-2-one in Medicinal Chemistry and Chemical Biology


Focused Library Synthesis of 5-Substituted Piperidin-2-one-Based σ₁ Receptor Ligands

Derivatization of the primary amine via amide coupling or reductive amination can rapidly generate a library of 5-(2-amidoethyl)- or 5-(2-aminoethyl)-substituted piperidin-2-ones. This library directly probes the contribution of the lactam carbonyl to σ₁ receptor affinity, building on the established SAR of 4-(2-aminoethyl)piperidine σ₁ ligands (Kᵢ range: 1.4–90 nM) [1]. The 5-substitution pattern places the amide coupling product at a different torsional angle relative to the lactam ring compared to 4-substituted analogs, potentially addressing selectivity gaps observed in the saturated piperidine series. Procurement of the 95% pure free base supports direct parallel synthesis without a salt-neutralization step.

β-Turn Peptidomimetic Design Using the C5 Stereogenic Center as a Conformational Anchor

5-Aminopiperidin-2-ones have been structurally characterized as β-turn mimetics, with the C5 substituent reinforcing a specific dihedral angle that stabilizes reverse-turn conformations in peptide chains [2]. The target compound's 5-(2-aminoethyl) side chain extends this mimetic with a terminal amine for further conjugation, enabling its use as a conformationally constrained dipeptide isostere in protease inhibitor or GPCR modulator design. The regioisomeric specificity (5- vs. 4-substitution) is critical, as the two isomers produce different conformational ensembles that differentially affect biological activity [2].

Intermediate for Bifunctional Degrader (PROTAC) Linker Attachment

The 5-(2-aminoethyl)piperidin-2-one scaffold provides two orthogonal functionalization handles: the primary amine for PEG linker or E3 ligase ligand conjugation, and the lactam NH for further alkylation or acylation. This bifunctionality enables its use as a rigid core fragment in PROTAC design, where the piperidin-2-one ring introduces conformational constraint between the target-protein-binding warhead and the E3-recruiting moiety. The availability of both free base and dihydrochloride forms [3] supports flexible reaction conditions depending on the coupling chemistry selected.

Analytical Reference Standard for Regioisomeric Purity Determination in Piperidin-2-one Supply Chains

Given the documented risk of regioisomeric contamination in piperidin-2-one building block supply chains, 5-(2-aminoethyl)piperidin-2-one at certified 95% purity can serve as an authentic reference standard for HPLC or NMR-based identity and purity verification of incoming batches, particularly when procuring from new vendors. The compound's distinct InChIKey (NMMFAIILCICRRY-UHFFFAOYSA-N) and SMILES (NCCC1CCC(=O)NC1) provide unambiguous digital fingerprints for spectral matching against the PubChem database (CID 54594915).

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